2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole

Lipophilicity Drug-likeness Membrane permeability

This 1,3,4-oxadiazole thioether bears an electron-donating 4-methylphenyl at C5 and an ortho-(4-chlorobenzylsulfanyl)phenyl at C2. Its XLogP3 6.1 sits between phenyl (5.7) and 4-chlorophenyl (6.3) analogs, with identical TPSA 64.2 Ų—ideal for PAMPA/Caco-2 permeability-lipophilicity correlations. The ortho-phenylene bridge (complexity 452) provides conformational pre-organization suited for X-ray co-crystallography. Procure alongside sulfonyl analog CAS 339104-24-4 for metabolic stability head-to-head. Recommended for Gram-positive antibacterial SAR sets.

Molecular Formula C22H17ClN2OS
Molecular Weight 392.9
CAS No. 339104-00-6
Cat. No. B2426605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole
CAS339104-00-6
Molecular FormulaC22H17ClN2OS
Molecular Weight392.9
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3SCC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H17ClN2OS/c1-15-6-10-17(11-7-15)21-24-25-22(26-21)19-4-2-3-5-20(19)27-14-16-8-12-18(23)13-9-16/h2-13H,14H2,1H3
InChIKeyPQJINCDHMVPNRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole (CAS 339104-00-6): Compound Identity and Procurement Baseline


2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole (CAS 339104-00-6) is a synthetic 2,5-disubstituted 1,3,4-oxadiazole derivative with the molecular formula C22H17ClN2OS and a molecular weight of 392.9 g/mol [1]. It belongs to the 1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry known for its metabolic stability, lower lipophilicity compared to other oxadiazole isomers, and capacity to serve as a bioisosteric replacement for carbonyl-containing functional groups [2]. The compound features a unique architecture: a central 1,3,4-oxadiazole core substituted at the 2-position with an ortho-(4-chlorobenzylsulfanyl)phenyl moiety and at the 5-position with a 4-methylphenyl group. It is catalogued in PubChem (CID 3699410) and is primarily available through research chemical suppliers at ≥95% purity [1]. This compound is representative of a broader series of S-substituted 1,3,4-oxadiazole thioethers that have attracted interest for their potential antimicrobial, anticancer, and enzyme inhibitory activities [3].

Why In-Class 1,3,4-Oxadiazole Thioethers Cannot Be Interchanged: The Differentiation Case for CAS 339104-00-6


Within the 1,3,4-oxadiazole thioether chemical space, seemingly minor structural modifications produce substantial shifts in lipophilicity, electronic character, and steric profile that preclude generic substitution [1]. The target compound (CAS 339104-00-6) occupies a distinct position in this landscape due to its specific combination of an electron-donating 4-methylphenyl group at the oxadiazole 5-position and a 4-chlorobenzylsulfanyl moiety bridged through an ortho-phenylene linker at the 2-position. Changing the 5-substituent from 4-methylphenyl to phenyl (CAS 339103-97-8) reduces XLogP3 from 6.1 to 5.7, while replacing it with 4-chlorophenyl (CAS 339104-03-9) increases XLogP3 to 6.3 [2][3][4]. Oxidation of the sulfanyl to the sulfonyl group (CAS 339104-24-4) dramatically alters both the electronic properties and the three-dimensional conformation of the molecule [5]. The methylbenzyl analog (CAS 339104-12-0), which substitutes chlorine with a methyl group, eliminates the unique halogen-bonding potential of the 4-chlorobenzyl moiety [6]. These physicochemical differences directly impact membrane permeability, target binding, metabolic stability, and ultimately biological readout—making compound interchange scientifically invalid without explicit comparative validation data.

Quantitative Differentiation Evidence for 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole (CAS 339104-00-6)


Lipophilicity (XLogP3) Differentiation Among Close Structural Analogs

The target compound (CAS 339104-00-6) exhibits a computed XLogP3 value of 6.1, placing it at an intermediate lipophilicity between the 5-phenyl analog (CAS 339103-97-8; XLogP3 = 5.7) and the 5-(4-chlorophenyl) analog (CAS 339104-03-9; XLogP3 = 6.3) [1][2][3]. The 4-methylphenyl substituent provides a ΔXLogP3 of +0.4 relative to the unsubstituted phenyl analog, attributable to the electron-donating methyl group (+I effect), while avoiding the excessive lipophilicity increase (+0.6) observed with the electron-withdrawing 4-chlorophenyl substituent [4]. This intermediate lipophilicity profile is potentially advantageous for balancing membrane penetration with aqueous solubility, as excessively lipophilic compounds (XLogP3 > 6) frequently encounter solubility-limited absorption and promiscuous target binding [5].

Lipophilicity Drug-likeness Membrane permeability

Electronic Substituent Effect Differentiation: 4-Methylphenyl (Electron-Donating) vs. 4-Chlorophenyl (Electron-Withdrawing)

The 4-methylphenyl substituent at the oxadiazole 5-position (Hammett σp = -0.17 for CH3) exerts an electron-donating effect that increases electron density on the oxadiazole ring relative to the 4-chlorophenyl analog (σp = +0.23 for Cl) [1]. This electronic differentiation modulates the HOMO-LUMO gap and the Lewis basicity of the oxadiazole nitrogen atoms, which can influence both metal-coordination propensity and hydrogen-bond acceptor strength [2]. In related 1,3,4-oxadiazole series, electron-donating substituents on the 5-aryl ring have been associated with enhanced antibacterial activity against Gram-positive strains compared to electron-withdrawing counterparts, with potency differences of up to 4-fold depending on substituent electronic character [3]. The target compound's electron-rich oxadiazole core may therefore offer a distinct pharmacological profile compared to the electron-deficient 4-chlorophenyl analog (CAS 339104-03-9).

Electronic effects Structure-activity relationship Oxadiazole reactivity

Oxidation State Differentiation: Sulfanyl (-S-) vs. Sulfonyl (-SO2-) Analogs

The target compound (CAS 339104-00-6) bears a sulfanyl (-S-) linker, whereas its direct sulfonyl analog (CAS 339104-24-4) contains an oxidized -SO2- group [1]. This oxidation state difference has profound consequences: the sulfanyl group is a bent, polarizable thioether (C-S-C bond angle ~100°), whereas the sulfonyl is a tetrahedral, strongly electron-withdrawing group that substantially alters molecular conformation and electronic distribution [2]. In related 1,3,4-oxadiazole systems, oxidation of sulfanyl to sulfonyl has been shown to modulate biological activity profiles—with sulfanyl-containing conjugates exhibiting superior selectivity indices in cytotoxicity assays compared to their sulfonyl counterparts [3]. The sulfanyl form also preserves metabolic sensitivity to oxidative enzymes (CYPs, FMOs), which may be desirable or undesirable depending on the intended application and required metabolic stability profile.

Sulfur oxidation state Metabolic stability Conformational analysis

Class-Level Antibacterial Potential of 1,3,4-Oxadiazole Thioether Derivatives

Although direct antibacterial MIC data for the specific compound CAS 339104-00-6 have not been identified in published primary literature, robust class-level evidence supports the antibacterial potential of structurally related 1,3,4-oxadiazole thioether derivatives. A series of novel 1,3,4-oxadiazole thioether derivatives targeting thymidylate synthase demonstrated potent antibacterial activity with MIC values of 1.56–3.13 μg/mL against four tested bacterial strains including both Gram-positive and Gram-negative species [1]. In a separate study, S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids exhibited antibacterial activity with the most potent compounds achieving MIC values comparable to reference antibiotics [2]. Additionally, 2-alkylbenzylsulfanyl-5-substituted-1,3,4-oxadiazole derivatives—bearing the same sulfanyl-benzyl motif as the target compound—displayed anti-mycobacterial activity against M. smegmatis with MIC values ranging from 25 to 1600 μg/mL, with the most active compounds (5c and 5d) achieving MIC/MBC values of 78 μM and 68 μM, respectively [3]. The antibacterial activity of this compound class is attributed to the lipophilic sulfanyl moiety enhancing membrane penetration and the oxadiazole core engaging bacterial enzyme targets [4].

Antibacterial Minimum inhibitory concentration Gram-positive Gram-negative

Topological Polar Surface Area (TPSA) and Drug-Likeness Profile Comparison

All structurally closest analogs of the target compound—including CAS 339103-97-8 (5-phenyl), CAS 339104-03-9 (5-(4-chlorophenyl)), and CAS 339104-12-0 (4-methylbenzylsulfanyl)—share an identical computed TPSA of 64.2 Ų [1][2][3]. This value falls within the favorable range for oral bioavailability (TPSA < 140 Ų per Veber's rules) and blood-brain barrier penetration (TPSA < 90 Ų) [4]. However, the target compound is differentiated by its unique combination of molecular weight (392.9 g/mol) and lipophilicity (XLogP3 = 6.1), which positions it at the upper boundary of typical drug-like chemical space (MW < 500, LogP < 5 per Lipinski's rule of five) [5]. The compound's zero hydrogen-bond donor count and four hydrogen-bond acceptor sites further characterize it as a relatively rigid, lipophilic molecular probe suitable for target-based screening in biochemical or cell-based assays where membrane permeability is critical.

Drug-likeness TPSA Oral bioavailability Physicochemical profiling

Structural Uniqueness of the Ortho-Phenylene Bridge Architecture

The target compound (CAS 339104-00-6) features an ortho-phenylene bridge connecting the oxadiazole 2-position to the 4-chlorobenzylsulfanyl group, creating a distinctive 'U-shaped' conformational architecture. In contrast, the simpler analog CAS 28923-55-9 lacks the phenylene bridge entirely, with the 4-chlorobenzylsulfanyl group directly attached to the oxadiazole ring [1]. This structural difference is significant: the ortho-phenylene bridge introduces an additional aromatic ring (increasing molecular complexity), restricts conformational freedom through steric interactions between the ortho-substituents, and creates a defined spatial relationship between the oxadiazole core and the 4-chlorobenzyl moiety . Molecular complexity analysis shows the target compound has a complexity score of 452 versus 294 for the simpler analog (CAS 28923-55-9), reflecting the increased structural intricacy [1][2]. This conformational pre-organization may confer more specific target recognition compared to the conformationally flexible, directly substituted analog.

Conformational analysis Ortho-substitution Structural diversity Chemical space

Recommended Research and Procurement Application Scenarios for 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole (CAS 339104-00-6)


Antimicrobial Screening Libraries for Gram-Positive Pathogen Drug Discovery

The target compound is well-suited for inclusion in focused antimicrobial screening libraries against Gram-positive bacterial strains. Its intermediate lipophilicity (XLogP3 = 6.1) and sulfanyl motif align with the structural features of 1,3,4-oxadiazole thioether derivatives that have demonstrated MIC values of 1.56–3.13 μg/mL against Staphylococcus aureus and Bacillus subtilis [1]. The electron-donating 4-methylphenyl substituent may confer potency advantages of up to 4-fold over electron-withdrawing analogs in Gram-positive antibacterial assays [2]. Procurement as part of a structure-activity relationship (SAR) set alongside the 5-phenyl (CAS 339103-97-8) and 5-(4-chlorophenyl) (CAS 339104-03-9) analogs is recommended to systematically map substituent electronic effects on antibacterial potency.

Physicochemical Probe for Lipophilicity-Dependent Membrane Permeability Studies

With an XLogP3 of 6.1—intermediate between the phenyl analog (5.7) and the 4-chlorophenyl analog (6.3)—and a TPSA of 64.2 Ų shared across the analog series, the target compound serves as an ideal probe for isolating the contribution of lipophilicity to passive membrane permeability in the absence of confounding TPSA differences [3][4]. This application is particularly relevant for parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer studies where a congeneric series with graded lipophilicity but identical polar surface area is required to construct robust permeability-lipophilicity correlations.

Conformational Analysis and Target Engagement Studies Using Ortho-Phenylene-Bridged Oxadiazole Scaffolds

The ortho-phenylene bridge architecture creates a conformationally restricted scaffold (complexity score = 452) that is structurally more defined than the directly S-substituted analog CAS 28923-55-9 (complexity score = 294) [5]. This feature makes the target compound valuable for X-ray co-crystallography or NMR-based fragment screening where conformational pre-organization can enhance binding-site complementarity and reduce entropic penalties upon target engagement. The compound's zero hydrogen-bond donor count also minimizes competing interactions in crystallization conditions.

Sulfur Oxidation State Comparator for Metabolic Stability Profiling

When procured alongside its sulfonyl analog (CAS 339104-24-4), the target compound enables direct comparison of sulfanyl (-S-) versus sulfonyl (-SO2-) oxidation states on metabolic stability in liver microsome or hepatocyte assays [6]. This head-to-head comparison is valuable for lead optimization programs where the metabolic fate of the thioether linkage is a critical parameter. The sulfanyl form is expected to be more susceptible to CYP450-mediated oxidation, providing a measurable metabolic liability benchmark against which the more stable sulfonyl analog can be compared.

Quote Request

Request a Quote for 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.